molecular formula C9H17NO2 B13524392 Ethyl (S)-2-(piperidin-2-yl)acetate

Ethyl (S)-2-(piperidin-2-yl)acetate

Cat. No.: B13524392
M. Wt: 171.24 g/mol
InChI Key: SEJLPOWVAACXJQ-QMMMGPOBSA-N
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Description

Ethyl (S)-2-(piperidin-2-yl)acetate is a chiral compound featuring a piperidine ring attached to an ethyl acetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (S)-2-(piperidin-2-yl)acetate typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of (S)-2-piperidinecarboxylic acid.

    Esterification: The carboxylic acid is then esterified with ethanol in the presence of a strong acid catalyst such as sulfuric acid to form this compound.

    Purification: The product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Esterification: Utilizing continuous flow reactors to maintain optimal reaction conditions and improve yield.

    Catalyst Optimization: Employing more efficient catalysts to reduce reaction time and increase selectivity.

    Automated Purification: Using automated systems for purification to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl (S)-2-(piperidin-2-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

  • Oxidation may yield piperidine-2-carboxylic acid.
  • Reduction may produce ethyl (S)-2-(piperidin-2-yl)ethanol.
  • Substitution can result in various substituted piperidine derivatives.

Scientific Research Applications

Ethyl (S)-2-(piperidin-2-yl)acetate hydrochloride is a piperidine derivative with potential pharmacological applications, making it of interest in medicinal chemistry.

Overview

This compound hydrochloride is a chemical compound belonging to the piperidine class. Piperidine is a six-membered heterocycle with one nitrogen and five carbon atoms.

Preparation Methods

The synthesis of this compound hydrochloride typically involves reacting piperidine with ethyl bromoacetate under basic conditions via nucleophilic substitution. Industrial production scales up this reaction, optimizing for higher yields and purity using continuous flow reactors and automated systems.

Chemical Reactions

This compound hydrochloride can undergo oxidation, reduction, and substitution reactions.

  • Oxidation: Forms N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
  • Reduction: Converts the ester group to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
  • Substitution: The ester group can be replaced by nucleophiles like amines or thiols under basic conditions, resulting in various substituted derivatives.

Scientific Research Applications

This compound hydrochloride is used in chemistry as a building block for synthesizing complex molecules. In biology, it is studied for potential interactions with biological macromolecules. It is also investigated for potential therapeutic effects in medicine and utilized in producing pharmaceuticals and fine chemicals in the industry.

This compound hydrochloride has biological activities, primarily through its interaction with neurotransmitter systems, particularly the dopaminergic system. It acts as a dopamine reuptake inhibitor, increasing dopamine availability in the synaptic cleft, similar to methylphenidate. This action may enhance focus and attention, making it a candidate for ADHD treatment.

Research Findings

  • Analgesic Effects: Compounds similar to this compound hydrochloride may exhibit analgesic properties by modulating pain pathways in the central nervous system.
  • Antimicrobial Activity: Derivatives of piperidine, including this compound, can possess antimicrobial properties against various bacterial strains.
  • Neuroprotective Effects: This compound has been investigated for its neuroprotective potential, potentially reducing alpha-synuclein aggregation, which is implicated in Parkinson's disease.

Case Studies

  • ADHD Treatment: Clinical trials have evaluated the efficacy of this compound hydrochloride in ADHD patients, reporting improvements in attention and focus comparable to methylphenidate.
  • Neurodegenerative Disease Model: In vitro studies demonstrated that this compound significantly reduced alpha-synuclein aggregation in neuronal cell lines exposed to glucose deprivation, indicating a potential protective effect against neurodegeneration.

Mechanism of Action

The mechanism of action of Ethyl (S)-2-(piperidin-2-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring can mimic natural substrates or inhibitors, allowing the compound to modulate biological pathways. The exact pathways and targets depend on the specific application and derivative of the compound.

Comparison with Similar Compounds

Ethyl (S)-2-(piperidin-2-yl)acetate can be compared with other similar compounds, such as:

    Mthis compound: Similar structure but with a methyl ester instead of an ethyl ester.

    Ethyl ®-2-(piperidin-2-yl)acetate: The enantiomer of the compound, which may have different biological activities.

    2-(Piperidin-2-yl)acetic acid: The non-esterified form of the compound.

The uniqueness of this compound lies in its specific stereochemistry and functional groups, which confer distinct chemical and biological properties.

Biological Activity

Ethyl (S)-2-(piperidin-2-yl)acetate, a chiral compound, has gained attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's synthesis, mechanisms of action, biological effects, and comparative studies with related compounds.

Chemical Structure:

  • IUPAC Name: this compound
  • Molecular Formula: C11H17NO2
  • Molecular Weight: 197.26 g/mol

The synthesis typically involves the esterification of (S)-2-piperidinecarboxylic acid with ethanol, using a strong acid catalyst like sulfuric acid. The product is purified through recrystallization or column chromatography.

This compound interacts with specific molecular targets, such as enzymes and receptors. Its chiral nature allows for selective binding, modulating biological pathways. Notably, it acts on neurotransmitter systems, particularly those related to dopamine and serotonin transporters, which are crucial in neurological functions.

1. Neuropharmacological Effects

Research indicates that this compound exhibits stimulant properties similar to methylphenidate. It has shown efficacy in increasing locomotor activity in animal models, suggesting potential applications in treating attention-deficit hyperactivity disorder (ADHD) and other cognitive impairments .

2. Analgesic Properties

The compound has been evaluated for analgesic effects, similar to other piperidine derivatives. In vivo studies demonstrate its ability to reduce pain responses in various models, indicating its potential as an analgesic agent.

3. Anticancer Activity

Recent studies have highlighted the compound's potential anticancer properties. In vitro assays against breast cancer cell lines MDA-MB-231 and MCF-7 showed that it can significantly decrease cell viability at low concentrations, suggesting a promising avenue for cancer therapy .

Cell Line Concentration (µM) Effect on Viability
MDA-MB-2316.25Significant decrease
MCF-725Moderate decrease

Comparative Studies

This compound can be compared with several related compounds:

Compound Biological Activity
EthylphenidateSimilar stimulant effects; less selective
(R)-Ethyl 2-phenyl-2-(piperidin-2-yl)acetateDifferent stereochemistry affects binding
2-(Piperidin-2-yl)acetic acidNon-esterified form with distinct properties

The unique stereochemistry of this compound imparts distinct biological activities compared to its analogs, influencing its interaction with biological targets and overall efficacy.

Case Studies

  • Locomotor Activity in Mice:
    • A study assessed the locomotor effects of ethylphenidate versus methylphenidate in male mice. Results indicated that both compounds increased motor activity significantly at doses of 5 mg/kg and above, with ethylphenidate showing approximately 80% effectiveness compared to methylphenidate .
  • Cytotoxicity Against Cancer Cells:
    • In vitro studies demonstrated that this compound reduced viability in breast cancer cell lines at concentrations as low as 6.25 µM, showcasing its potential as an anticancer agent .

Properties

Molecular Formula

C9H17NO2

Molecular Weight

171.24 g/mol

IUPAC Name

ethyl 2-[(2S)-piperidin-2-yl]acetate

InChI

InChI=1S/C9H17NO2/c1-2-12-9(11)7-8-5-3-4-6-10-8/h8,10H,2-7H2,1H3/t8-/m0/s1

InChI Key

SEJLPOWVAACXJQ-QMMMGPOBSA-N

Isomeric SMILES

CCOC(=O)C[C@@H]1CCCCN1

Canonical SMILES

CCOC(=O)CC1CCCCN1

Origin of Product

United States

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